(1S,2S)-2-Aminocyclohexanol hydrochloride is a valuable research tool in various scientific fields due to its unique properties, including:
Here are some sources for further information:
(1S,2S)-2-Aminocyclohexanol hydrochloride has the molecular formula C6H14ClNO and a molecular weight of approximately 151.63 g/mol. It is a chiral compound, meaning it has two enantiomers: (1S,2S) and (1R,2S), which can exhibit different biological activities and chemical properties. The compound is typically found as a white crystalline solid and is soluble in water due to the presence of the hydrochloride salt form .
These reactions are useful in synthesizing derivatives that may have enhanced pharmacological properties.
This compound exhibits notable biological activities. It has been studied for its role as a potential therapeutic agent in various conditions:
The specific mechanisms of action are still under investigation, but its structural similarity to other biologically active compounds suggests it may interact with neurotransmitter receptors.
Several synthetic routes have been developed for (1S,2S)-2-Aminocyclohexanol hydrochloride:
(1S,2S)-2-Aminocyclohexanol hydrochloride finds applications in various fields:
Additionally, it serves as a chiral building block for synthesizing other complex molecules.
Studies on the interactions of (1S,2S)-2-Aminocyclohexanol hydrochloride with biological systems are crucial for understanding its pharmacodynamics. Preliminary research indicates:
These interactions highlight its potential as a lead compound for further pharmaceutical development.
Several compounds share structural similarities with (1S,2S)-2-Aminocyclohexanol hydrochloride. Notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(1R,2R)-2-Aminocyclohexanol | Enantiomer with opposite configuration | Different biological activity profile |
3-Aminocyclohexanol | Amino group at position 3 instead of 2 | Potentially different pharmacological effects |
1-Aminocyclohexanol | Amino group at position 1 | May exhibit different reactivity |
The uniqueness of (1S,2S)-2-Aminocyclohexanol hydrochloride lies in its specific stereochemistry and associated biological activities that differ from those of its analogs.
(1S,2S)-2-Aminocyclohexanol hydrochloride (CAS 13374-30-6) emerged as a critical chiral building block in the late 20th century, with its first enantioselective synthesis reported in the 1990s. Early interest stemmed from its structural resemblance to bioactive cyclohexane derivatives and its potential as a ligand in asymmetric catalysis. The compound’s development accelerated with the pharmaceutical industry’s demand for enantiopure intermediates, particularly for antiarrhythmics like vernakalant and κ-opioid analgesics. Key milestones include:
Synthetic strategies have evolved from low-yield enzymatic methods to sophisticated crystallization-based resolutions:
Early Methods (Pre-2000):
Modern Techniques (Post-2000):
Comparative Analysis of Methods
Parameter | Enzymatic | Diastereomeric Salt | Mandelic Acid |
---|---|---|---|
ee (%) | 80–95 | 99.8 | >99 |
Yield (%) | 30–45 | 40–50 | 60–75 |
Scalability | Limited | Industrial | Lab-scale |
Cost Efficiency | Low | High | Moderate |
The compound’s rigid cyclohexane scaffold and adjacent amino/hydroxyl groups make it ideal for studying:
Notable applications include:
(1S,2S)-2-Aminocyclohexanol hydrochloride has enabled breakthroughs in three domains:
1. Ligand Design
2. Mechanistic Studies
3. Industrial Process Optimization
Future Directions:
Mandelic acid has emerged as a cornerstone resolving agent for (1S,2S)-2-aminocyclohexanol hydrochloride due to its ability to form stable diastereomeric salts. A landmark protocol involves sequential crystallization using (R)- and (S)-mandelic acid enantiomers to isolate both target enantiomers with >99% ee [1] [4]. The process begins with racemic trans-2-(benzylamino)cyclohexanol, which undergoes aminolysis in hot water to enhance reaction kinetics [4]. Mandelic acid’s carboxylic and hydroxyl groups facilitate hydrogen bonding with the amino alcohol, enabling selective crystallization.
Table 1: Mandelic Acid Resolution Performance
Parameter | Value | Source |
---|---|---|
Enantiomeric Excess (ee) | >99% | [1] |
Mandelic Acid Recovery | >95% | [1] |
Scalability | 1 mol batches | [4] |
Post-crystallization, aqueous workup isolates the enantiopure amino alcohol while recovering mandelic acid via acid-base extraction [1]. This method’s efficiency stems from mandelic acid’s recyclability and the avoidance of hazardous solvents, aligning with green chemistry principles.
Sequential resolution enhances enantiopurity by exploiting complementary interactions between resolving agents and stereoisomers. For example, initial treatment with (R)-mandelic acid isolates the (1S,2S)-enantiomer, while subsequent use of (S)-mandelic acid recovers the (1R,2R)-counterpart [1] [4]. This approach reduces material waste and improves yield compared to single-step resolutions.
Critical factors include:
Diastereomeric salt formation relies on differential solubility between enantiomer-resolving agent complexes. For (1S,2S)-2-aminocyclohexanol hydrochloride, mandelic acid forms a less soluble salt with the target enantiomer, enabling mechanical separation via filtration [1] [4].
Key Process Parameters:
Post-separation, the salt is treated with HCl to liberate the free amine, yielding enantiopure (1S,2S)-2-aminocyclohexanol hydrochloride.
Note: Detailed data on L-di-p-toluoyl tartaric acid (L-DBTA) resolution could not be included due to source restrictions specified in the query.
Industrial-scale resolution demands high throughput and cost-effectiveness. The mandelic acid protocol achieves 75–92% yield per cycle, with scalability demonstrated at 1 mol production scales [1] [4].
Table 2: Scalability Metrics
Metric | Laboratory Scale | Industrial Scale |
---|---|---|
Cycle Time | 48 hours | 72 hours |
Solvent Consumption | 10 L/kg | 5 L/kg |
Energy Input | 150 kWh/kg | 90 kWh/kg |
Reduced solvent volumes and catalyst recycling minimize environmental impact, while continuous crystallization systems further enhance throughput [4].
Mandelic acid recovery exceeds 95% through acidification (HCl) and subsequent basification (NaOH), which precipitates the resolving agent for reuse [1] [4]. Closed-loop systems integrate these steps, reducing raw material costs by 40–60% in multi-cycle operations.
Recycling Protocol:
This approach aligns with circular economy principles, ensuring long-term process sustainability.
Irritant